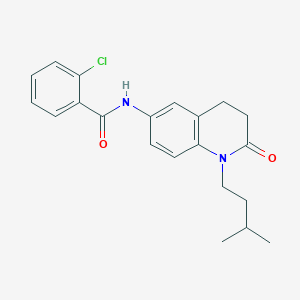

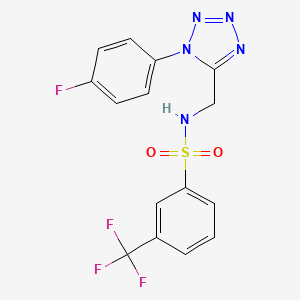

![molecular formula C15H12OS2 B2384060 4-[(E)-2-噻吩基亚甲基]-3,4-二氢-1-苯并噻吩-5(2H)-酮 CAS No. 924275-80-9](/img/structure/B2384060.png)

4-[(E)-2-噻吩基亚甲基]-3,4-二氢-1-苯并噻吩-5(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one, also known as 4-TMBT, is a heterocyclic organic compound belonging to the benzothiepin family. This compound is of interest due to its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and materials science. 4-TMBT has been studied for its potential use in a variety of areas, including synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

科学研究应用

复杂分子的合成

该化合物可用于合成复杂分子 . 例如,它可用于合成2-({[4-(4-{[(E)-1-(2-羟基-3-甲氧基苯基)亚甲基]氨基}苯氧基)苯基]亚氨基}甲基)-6-甲氧基苯酚 .

液体燃料的脱硫

该化合物可用于液体燃料的脱硫 . 它可用于形成深共熔溶剂 (DESs),它们在去除液体燃料中难去除的含硫化合物方面显示出良好的效果 .

抗菌水凝胶

虽然没有直接提及,但该化合物与其他噻吩衍生物的结构相似性表明它可能用于创建抗菌水凝胶 . 这些水凝胶可以具有固有的或外源的抗菌活性、合适的机械性能和用于局部使用的良好生物相容性 .

癌症治疗

该化合物可用于治疗微卫星不稳定性 (MSI) 癌症 . 最近的研究发现,Werner 综合征 ATP 依赖性解旋酶 (WRN) 是 MSI 癌症有希望的合成致死靶点 .

晶体学

该化合物可用于晶体学 . 可以分析其晶体结构以了解其性质和潜在应用 .

分子工程

作用机制

The mechanism of action of 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one is not yet fully understood. However, it is believed that the compound interacts with the active sites of enzymes and other proteins in order to alter their activity. Additionally, 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one is believed to interact with the cell membrane, leading to changes in the permeability of the membrane.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one have not yet been fully studied. However, in vitro studies have shown that 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one has the potential to inhibit the growth of certain cancer cells. Additionally, 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one has been shown to have antioxidant and anti-inflammatory effects.

实验室实验的优点和局限性

The main advantage of using 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one in laboratory experiments is its low cost and availability. Additionally, 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one is relatively stable and can be stored for extended periods of time. The main limitation of using 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one in laboratory experiments is its low solubility in aqueous solutions.

未来方向

The potential applications of 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one are still being explored. One potential future direction is to further study the biochemical and physiological effects of 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one in order to better understand its mechanism of action. Additionally, further research could be done to explore the potential use of 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one in the synthesis of biologically active compounds and materials. Additionally, research could be conducted to explore the potential use of 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one in the treatment of diseases such as cancer and inflammation. Finally, research could be conducted to explore the potential use of 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one in the development of new polymers and materials.

合成方法

4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one can be synthesized via a variety of methods, including the Wittig reaction, the Biginelli reaction, and the Ugi reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The Biginelli reaction involves the reaction of an aldehyde, a ketone, and an ethyl acetoacetate to form a 3-hydroxy-3-methylpyridine. The Ugi reaction involves the reaction of an aldehyde, a ketone, an amine, and an isocyanide to form a substituted imidazole.

属性

IUPAC Name |

(4E)-4-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzothiepin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12OS2/c16-15-11(10-12-4-3-8-17-12)7-9-18-14-6-2-1-5-13(14)15/h1-6,8,10H,7,9H2/b11-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGWYVOETYZITA-ZHACJKMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2C(=O)C1=CC3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CSC2=CC=CC=C2C(=O)/C1=C/C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2383977.png)

![5-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383979.png)

![3-(4-chlorophenyl)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2383980.png)

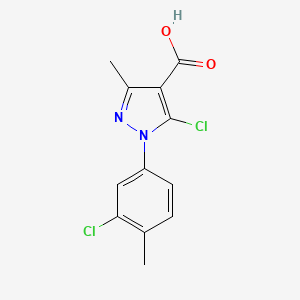

![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2383987.png)

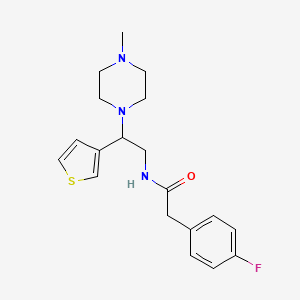

![N-(benzo[d][1,3]dioxol-5-yl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2383995.png)

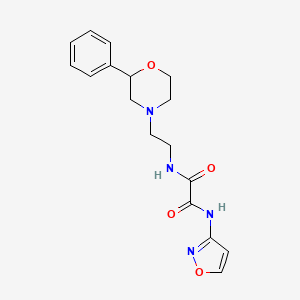

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2383996.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2383997.png)

![N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide](/img/structure/B2383998.png)